2-Allyloxy-5-chloropyrimidine
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Overview
Description
2-Allyloxy-5-chloropyrimidine is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, with two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . For 2-Allyloxy-5-chloropyrimidine, a common synthetic route includes the reaction of 5-chloropyrimidine with an appropriate propenyloxy reagent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts such as zinc chloride or copper complexes to facilitate the cyclization and substitution reactions . The scalability of these methods allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Allyloxy-5-chloropyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The propenyloxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and in solvents such as acetonitrile or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
2-Allyloxy-5-chloropyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Allyloxy-5-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 5-chloro-2,4,6-trifluoropyrimidine and 2-chloropyrimidine . These compounds share structural similarities but differ in their substituents and chemical properties.
Uniqueness
2-Allyloxy-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-prop-2-enoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJDJVFUMMXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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